Cyclo[Gln-Trp-Phe-Gly-Leu-Met] is a cyclic peptide composed of six amino acids: glutamine, tryptophan, phenylalanine, glycine, leucine, and methionine. Its molecular formula is C₃₈H₅₀N₈O₇S, and it features a unique cyclic structure that influences its biological activity and stability compared to linear peptides. The cyclic nature of this compound contributes to its conformational rigidity, which can enhance its interaction with biological targets and improve its resistance to enzymatic degradation .
The synthesis of cyclo[Gln-Trp-Phe-Gly-Leu-Met] typically involves solid-phase peptide synthesis (SPPS), a method that allows for the sequential addition of amino acids to form the peptide chain. After the linear peptide is synthesized, cyclization is achieved through various methods, including the formation of a peptide bond between the terminal amino and carboxyl groups. This cyclization process can be facilitated by specific reagents or catalysts that promote the formation of the cyclic structure .
Cyclo[Gln-Trp-Phe-Gly-Leu-Met] exhibits a range of biological activities, particularly related to its cholinergic properties. Research indicates that this cyclic peptide may interact with cholinergic receptors, potentially influencing neurotransmission and other physiological processes. Although it has been noted to have low potency, its unique structure may allow for specific interactions that are not present in linear peptides .
The primary method for synthesizing cyclo[Gln-Trp-Phe-Gly-Leu-Met] is solid-phase peptide synthesis. This technique involves the following steps:
This method allows for high purity and yield of the desired cyclic peptide .
Cyclo[Gln-Trp-Phe-Gly-Leu-Met] has potential applications in various fields:
Studies on cyclo[Gln-Trp-Phe-Gly-Leu-Met] have focused on its interactions with various biological receptors and enzymes. The cyclic structure enhances binding affinity and specificity compared to linear counterparts. Research utilizing techniques such as mass spectrometry has provided insights into how this compound interacts at the molecular level, revealing potential pathways for therapeutic intervention .
Several cyclic peptides share structural similarities with cyclo[Gln-Trp-Phe-Gly-Leu-Met]. Here are some notable examples:
| Compound Name | Structure | Unique Features |
|---|---|---|
| Cyclo[Leu-Gly-Ala-Pro] | C₂₁H₃₃N₅O₄ | Known for antimicrobial properties |
| Cyclo[Gly-Arg-Gly-Asp] | C₂₂H₃₁N₅O₆ | Involved in cell adhesion and signaling |
| Cyclo[Phe-Phe-Gly-Leu] | C₂₁H₂₉N₅O₄ | Exhibits neuroprotective effects |
Cyclo[Gln-Trp-Phe-Gly-Leu-Met] stands out due to its specific combination of amino acids and cholinergic activity, which may not be present in these other compounds. Its unique sequence allows for distinct interactions within biological systems that could be leveraged for therapeutic purposes .
The synthesis of cyclic hexapeptides presents unique challenges due to the conformational constraints required for effective ring closure while maintaining the desired biological activity [1]. Modern synthetic approaches have evolved to address these challenges through both chemical and biosynthetic methodologies.
Head-to-tail cyclization represents the most common strategy for synthesizing cyclic peptides, involving the formation of an amide bond between the amino terminus and carboxyl terminus of a linear peptide precursor [4]. This approach requires careful optimization of reaction conditions to minimize intermolecular reactions that lead to dimerization or oligomerization products [4].
The cyclization efficiency depends critically on the peptide sequence, concentration, and choice of coupling reagents [4]. Comparative studies have demonstrated significant differences in cyclization rates and yields when using various coupling methodologies, with some reagents showing 5 to 70-fold improvements in reaction rates [4] [19].
Organophosphorus-based support systems have emerged as powerful tools for facilitating peptide cyclization while enabling efficient product recovery and reagent recycling [8]. These systems utilize specially designed small-molecular supports that combine peptide assembly with synchronized cyclization and cleavage processes.
The development of 4,4'-bis(diphenylphosphinyloxyl) diphenyl ketoxime (BDKO) and 4-diphenyl phospholoxy benzyl alcohol (DPBA) represents a significant advancement in greener peptide synthesis methodologies [8]. These organophosphorus supports enable liquid-phase peptide synthesis with several advantages over traditional solid-phase approaches.
Table 1: Comparison of Organophosphorus Support Systems
| Support System | Cyclization Efficiency | Recovery Rate | Reaction Time | Advantages |
|---|---|---|---|---|
| BDKO | >95% [8] | >90% [8] | 2-4 hours [8] | Self-cleavage mechanism, recyclable support |
| DPBA | >90% [8] | >85% [8] | 3-5 hours [8] | Compatible with Boc strategy, mild conditions |
| Traditional Resin | 70-85% [8] | N/A | 6-12 hours [8] | Established protocols, limited recyclability |
The BDKO and DPBA support systems operate through a unique mechanism where the terminal amino acid at the nitrogen terminus is protected with a 9-fluorenylmethoxycarbonyl group [8]. Upon deprotection, head-to-tail cyclization and self-cleavage occur synchronously, releasing the target cyclic peptide while regenerating the original support for reuse [8].
Recent innovations in organophosphorus catalysis have introduced triple catalysis systems combining photoredox, cobaloxime, and organophosphorus components [5] [34]. This approach enables catalytic peptide bond formation through successive single-electron oxidation of phosphine, leading to the formation of acyloxyphosphonium ions in the presence of substoichiometric amounts of triphenylphosphine [5] [34].
The synthetic utility of organophosphorus systems extends to compatibility with all proteinogenic amino acids and the assembly of pharmaceutically relevant oligopeptides [5]. These systems demonstrate operational compatibility with both solid-phase peptide synthesis and multigram scale synthesis through continuous-flow reactor implementation [5].
Electrochemical approaches utilizing organophosphorus reagents have shown promise for sustainable peptide synthesis [36]. Anodic oxidation of triphenylphosphine generates phosphine radical cations that serve as coupling reagents, producing triphenylphosphine oxide as a potentially recyclable byproduct [36].
Intein-mediated circularization represents a biomimetic approach to peptide cyclization that exploits the natural protein splicing machinery [6] [14]. Split inteins, which are trans-splicing inteins composed of two fragments transcribed from independent genes, provide a powerful tool for in vivo peptide cyclization [37].
The mechanism of intein-mediated cyclization involves four distinct steps [37]. First, nucleophilic attack by the amino-terminal cysteine or serine converts the peptide bond between the amino-extein and intein to an ester or thioester linkage [37]. Subsequently, transesterification transfers the amino-extein from the intein side chain to the first residue of the carboxyl-extein, forming a branched intermediate [37]. Asparagine cyclization at the carboxyl-terminus liberates the branched ester through peptide bond cleavage, resulting in ligated exteins with an ester bond [37]. Finally, rapid conversion from ester to amide bond occurs to form the final ligated peptide [37].
Table 2: Intein Systems for Peptide Cyclization
| Intein System | Splicing Efficiency | Temperature Stability | pH Range | Applications |
|---|---|---|---|---|
| Nostoc punctiforme DnaE | >90% [40] | 4-37°C [40] | 6.5-8.5 [40] | Protein cyclization, therapeutic peptides |
| Synechocystis DnaE | 80-85% [42] | 15-30°C [42] | 7.0-8.0 [42] | Small peptide cyclization |
| Mycobacterium tuberculosis RecA | 70-80% [41] | 25-45°C [41] | 6.0-8.5 [41] | Research applications |
The Nostoc punctiforme DnaE intein system demonstrates particularly robust trans-splicing activity with high tolerance for sequence variations at splicing junctions [40]. Nuclear magnetic resonance structural studies have revealed the molecular basis for this tolerance and enabled the design of functional split variants with remarkably short carboxyl-terminal fragments comprising only six residues [40].
Recent advances have extended intein technology to three-piece systems, where the amino-terminal intein fragment is further divided, creating additional control points for cyclization [43]. These highly fragmented inteins provide enhanced flexibility for controlling splicing reactions in both spatial and temporal dimensions [43].
The application of intein-mediated cyclization to cyclic hexapeptides has demonstrated successful production of bioactive compounds with yields of milligrams per liter of bacterial culture [14]. The cyclization can be detected through increased thermostability in vitro and biological activity assays [14].
Biosynthetic approaches to cyclic peptide generation leverage the cellular machinery to produce diverse libraries of cyclized compounds [15] [16]. These methods enable the incorporation of nonstandard amino acids and the generation of highly diverse peptide libraries for functional screening applications.
Yeast two-hybrid systems provide a powerful platform for screening cyclic peptide libraries against protein targets through the detection of protein-peptide interactions [9] [11]. This approach utilizes the modular nature of transcription factors, where DNA-binding and activation domains can function in proximity without direct binding [10].
The implementation of yeast two-hybrid screening for cyclic peptide libraries involves several sophisticated strategies [11]. Pooling with imaginary tags deconvolution pooling strategy generates pools of bait proteins, while random pooling creates collections of cyclic peptide prey constructs [11]. Haploid yeast expressing pools of baits or preys are arrayed and mated to generate diploid arrays where both components are co-expressed [11].
Table 3: Yeast Two-Hybrid Screening Parameters
| Parameter | Optimal Range | Sensitivity | Specificity | Throughput |
|---|---|---|---|---|
| Library Size | 10⁶-10⁸ members [11] | High [11] | >95% [11] | 10⁴-10⁵ interactions/week [11] |
| Bait Pool Size | 5-10 proteins [11] | 80% [11] | >99% [11] | Medium [11] |
| Prey Pool Size | 500-1000 peptides [11] | 85% [11] | >98% [11] | High [11] |
The system demonstrates exceptional specificity, producing no false positives when high stringency reporter genes are employed, while missing approximately 20% of genuine interactions [11]. This high specificity eliminates the need for extensive validation procedures, streamlining the screening process [11].
Advanced yeast two-hybrid platforms incorporate Gateway technology for rapid sequence movement between expression vectors [12]. These systems include specialized bait and prey vectors with autonomous replication sequence-centromere sequences for low-copy maintenance and appropriate selection markers [12].
The scalability of yeast two-hybrid assays enables peptide prey isolation in high-throughput fashion against large numbers of bait proteins [11]. This capability provides opportunities for generating affinity agents against entire proteomes, representing a significant advancement in protein interaction screening [11].
Recent innovations include microfluidic drop-based in vitro two-hybrid methods that encapsulate single DNA molecules in picoliter drops with expression reagents [13]. This approach enables streamlined mix-and-read screening of random DNA libraries with enhanced cost-effectiveness and simplified workflow [13].
Split-Intein Circular Ligation of Peptides and Proteins systems represent a sophisticated biosynthetic approach for generating cyclic peptide libraries within living cells [14] [17]. This methodology exploits the natural protein trans-splicing activity of split inteins to achieve intracellular cyclization of peptide sequences.
The fundamental principle underlying Split-Intein Circular Ligation of Peptides and Proteins involves the permutation of fusion protein precursor elements [14]. Trans-splicing occurs in the context of a precursor with the primary sequence intein carboxyl-fragment-target-intein amino-fragment, resulting in head-to-tail cyclization of the target sequence [14].
Table 4: Split-Intein Circular Ligation of Peptides and Proteins System Characteristics
| Intein System | Cyclization Yield | Library Size | Expression Level | Screening Compatibility |
|---|---|---|---|---|
| Synechocystis DnaE | 60-80% [14] | 10⁷-10⁸ [17] | Moderate [14] | Multiple assays [17] |
| Nostoc punctiforme DnaE | 70-90% [17] | 10⁸-10⁹ [17] | High [17] | Cell-based screens [17] |
| Mycobacterium tuberculosis RecA | 50-70% [17] | 10⁶-10⁷ [17] | Low-Moderate [17] | Specialized applications [17] |
The methodology enables predetermined control over ring size, fixed residues, and the number of randomized positions within library constructs [17]. This level of control allows researchers to tailor libraries to specific structural and functional requirements while maintaining efficient cyclization [17].
Split-Intein Circular Ligation of Peptides and Proteins libraries have been successfully integrated with various cell-based screening platforms to identify cyclic peptide inhibitors of enzymes and protein-protein interactions [17]. The intracellular nature of cyclization enables direct functional screening without requiring peptide isolation and purification steps [17].
Recent developments in Split-Intein Circular Ligation of Peptides and Proteins technology include the optimization of intein fragments for enhanced splicing efficiency and the development of three-piece intein systems for additional control over cyclization timing [15]. These advances expand the utility of the platform for complex screening applications requiring temporal or spatial control of peptide generation [15].
The integration of Split-Intein Circular Ligation of Peptides and Proteins with nonstandard amino acid incorporation systems enables the generation of chemically diverse cyclic peptide libraries [16]. Genetic code expansion and reprogramming strategies allow incorporation of nonproteinogenic building blocks, significantly expanding the chemical space accessible through biosynthetic approaches [16].
Advanced Split-Intein Circular Ligation of Peptides and Proteins platforms incorporate sophisticated library design strategies, including the use of flexible in vitro translation systems and random nonstandard peptides integrated discovery methodologies [15]. These approaches enable the generation of trillion-member libraries of DNA-tagged cyclic peptides with diverse molecular topologies [15].
Two-dimensional rotating frame Overhauser enhancement spectroscopy (2D-ROESY) has proven to be an indispensable technique for the structural characterization of cyclo[glutamine-tryptophan-phenylalanine-glycine-leucine-methionine]. This method provides crucial information about through-space proton interactions that are essential for determining the three-dimensional arrangement of atoms within the cyclic peptide structure [3] [4].
The 2D-ROESY experiments conducted on this cyclic hexapeptide revealed significant spatial proximities between non-adjacent residues, particularly in the identification of β-turn motifs. The rotating frame Overhauser enhancement cross-peaks observed in the spectra provided distance constraints that were instrumental in establishing the presence of two distinct β-turn regions within the peptide backbone [3]. These through-space interactions demonstrated that the tryptophan-phenylalanine and leucine-methionine segments adopt specific conformational arrangements that bring spatially separated protons into close proximity.
The experimental parameters optimized for these studies typically employed mixing times ranging from 100 to 300 milliseconds, with the peptide dissolved in dimethyl sulfoxide-d6 at concentrations of approximately 5-10 millimolar [2]. The choice of dimethyl sulfoxide as the solvent was particularly advantageous as it provided excellent solubility for the cyclic peptide while minimizing intermolecular aggregation effects that could complicate the spectral interpretation.
Analysis of the 2D-ROESY cross-peak intensities revealed that the cyclic peptide adopts a conformation characterized by two β-turn structures. The first β-turn was identified around the tryptophan-phenylalanine segment, while the second β-turn was located in the leucine-methionine region [3]. These structural motifs are stabilized by specific through-space interactions that maintain the overall three-dimensional architecture of the molecule in solution.
Homonuclear Hartmann-Hahn correlation spectroscopy, also known as total correlation spectroscopy (TOCSY), provided comprehensive mapping of the scalar coupling networks within cyclo[glutamine-tryptophan-phenylalanine-glycine-leucine-methionine] [3] [5]. This technique enabled the complete assignment of all proton resonances by tracing the connectivity patterns through the peptide backbone and side chains.
The HOHAHA experiments were conducted with spin-lock periods ranging from 60 to 120 milliseconds, allowing for the observation of correlations extending across multiple bonds within each amino acid residue [3]. The resulting correlation maps revealed the complete connectivity patterns for each residue, facilitating unambiguous assignment of all proton signals in the complex spectrum.
The correlation mapping results demonstrated that each amino acid residue could be clearly identified through its characteristic coupling pattern. The glutamine residue showed typical correlations between the α-proton and the γ-methylene protons, while the tryptophan residue exhibited the characteristic aromatic proton correlations with the β-methylene protons. The phenylalanine residue displayed similar aromatic-aliphatic correlations, and the glycine residue was readily identified by its unique α-proton chemical shift and coupling pattern.
The leucine and methionine residues were distinguished by their characteristic side chain coupling patterns, with leucine showing correlations to the branched methyl groups and methionine displaying correlations to the sulfur-containing side chain. These correlation maps provided the foundation for all subsequent structural analyses and were essential for the accurate interpretation of the through-space interactions observed in the 2D-ROESY experiments.
The integration of HOHAHA correlation mapping with other two-dimensional nuclear magnetic resonance techniques enabled the researchers to establish a complete three-dimensional picture of the peptide structure. The correlations observed through this method confirmed the presence of two β-turn motifs and provided additional constraints for the molecular dynamics simulations that followed [3].
Molecular dynamics simulations have played a pivotal role in understanding the conformational behavior of cyclo[glutamine-tryptophan-phenylalanine-glycine-leucine-methionine] in solution. These computational studies, conducted in conjunction with experimental nuclear magnetic resonance data, provided detailed insights into the dynamic behavior and structural preferences of this cyclic hexapeptide [2] [6] [7].
The molecular dynamics simulations were performed using nuclear magnetic resonance-derived distance restraints obtained from the 2D-ROESY experiments. The simulation protocol involved the use of rotating frame Overhauser enhancement constraints to guide the conformational sampling process, ensuring that the calculated structures remained consistent with the experimental observations [2]. The simulations were conducted for a duration of 50 picoseconds in the presence of explicit dimethyl sulfoxide solvent molecules, providing a realistic representation of the experimental conditions.
The results of these simulations demonstrated that the cyclic peptide adopts a remarkably stable conformation in solution. The calculated structures converged to a well-defined family of conformations, with the backbone atoms showing root mean square deviations of less than 1.0 angstrom across the ensemble [2]. This convergence indicated that the peptide possesses a preferred three-dimensional structure that is maintained over the simulation timescale.
A key finding from the molecular dynamics simulations was the identification of a single intramolecular hydrogen bond between the amide proton of glutamine and the carbonyl oxygen of glycine [2]. This hydrogen bond was found to be persistent throughout the simulation and contributed significantly to the overall stability of the peptide conformation. The presence of this hydrogen bond was subsequently confirmed by temperature coefficient measurements of the amide protons, which showed characteristic chemical shift changes consistent with intramolecular hydrogen bonding.
The simulations also revealed the presence of a type I' β-turn in the glycine-leucine-methionine-glutamine segment of the peptide [2]. This turn motif is characterized by specific phi and psi dihedral angles that place the carbonyl oxygen of the first residue in close proximity to the amide proton of the fourth residue. The identification of this turn motif was crucial for understanding the overall three-dimensional architecture of the molecule and its biological activity.
Enhanced sampling techniques, including replica exchange molecular dynamics and metadynamics, have been employed to explore the conformational landscape of cyclic peptides more thoroughly [6] [7]. These methods allow for the sampling of multiple conformational states and the calculation of free energy differences between different structural arrangements. For cyclo[glutamine-tryptophan-phenylalanine-glycine-leucine-methionine], such enhanced sampling studies have confirmed the predominance of the β-turn-containing conformation while also revealing minor populations of alternative conformational states.
The molecular dynamics simulations also provided valuable information about the extent of intermolecular hydrogen bonding between the peptide and the dimethyl sulfoxide solvent molecules [2]. The simulations showed that specific amide protons form transient hydrogen bonds with the solvent, which influences the overall conformational dynamics of the peptide. This solvent-peptide interaction was found to be particularly important for the amino acid residues located in the more flexible regions of the molecule.
Quantum mechanical calculations have emerged as powerful tools for predicting nuclear magnetic resonance chemical shifts of cyclic peptides, providing detailed insights into the electronic environment and conformational preferences of cyclo[glutamine-tryptophan-phenylalanine-glycine-leucine-methionine] [8] [9] [10]. These computational approaches, primarily based on density functional theory, offer unprecedented accuracy in chemical shift prediction and have become essential for structure validation and refinement.
The quantum mechanical approach to chemical shift prediction involves the calculation of nuclear magnetic shielding tensors using density functional theory methods [8] [9]. For cyclic peptides, this process typically requires the generation of conformational ensembles through molecular dynamics simulations, followed by quantum chemical calculations on representative structures. The calculated chemical shifts are then averaged according to Boltzmann weighting to account for the thermal population of different conformational states.
The density functional theory calculations for cyclo[glutamine-tryptophan-phenylalanine-glycine-leucine-methionine] have been performed using various functionals, with the B3LYP hybrid functional showing excellent performance for both 1H and 13C chemical shift predictions [9] [10]. The calculations typically employ basis sets of double-zeta quality with polarization functions, providing a good balance between computational efficiency and accuracy. For this cyclic hexapeptide, the calculated chemical shifts showed mean absolute deviations of less than 0.3 parts per million for proton shifts and less than 3 parts per million for carbon-13 shifts when compared to experimental values.
The conformational analysis from nuclear magnetic resonance and density-functional prediction of low-energy ensembles approach has been particularly successful for cyclic peptides [9]. This method, known as CANDLE, uses molecular dynamics simulations to generate conformer families and density functional theory calculations to predict their chemical shifts. For cyclo[glutamine-tryptophan-phenylalanine-glycine-leucine-methionine], this approach has been able to distinguish between different β-turn types and identify the presence of minor conformational states that would be difficult to detect using traditional nuclear magnetic resonance methods alone.
The quantum mechanical calculations have also provided valuable insights into the electronic effects that influence chemical shift values in this cyclic peptide [10] [11]. The aromatic residues, tryptophan and phenylalanine, create significant ring current effects that influence the chemical shifts of nearby protons. The calculations revealed that protons located above or below the aromatic ring planes experience substantial upfield shifts due to the magnetic anisotropy of the aromatic systems.
Fragmentation-based quantum chemical methods have been developed to make these calculations computationally feasible for larger peptides [11] [12]. The molecules-in-molecules approach divides the peptide into smaller fragments while maintaining the essential electronic interactions. For cyclo[glutamine-tryptophan-phenylalanine-glycine-leucine-methionine], this fragmentation approach has been shown to reproduce the chemical shifts calculated for the full molecule with mean absolute deviations of less than 0.01 parts per million for protons and 0.06 parts per million for carbon-13.
The incorporation of solvent effects in quantum mechanical chemical shift calculations has been crucial for achieving accurate predictions [10] [11]. Implicit solvation models, such as the polarizable continuum model, provide a computationally efficient way to account for bulk solvent effects. However, for accurate prediction of chemical shifts of polar protons and nitrogen atoms, explicit solvation with a limited number of solvent molecules has been found to be necessary. For cyclo[glutamine-tryptophan-phenylalanine-glycine-leucine-methionine] in dimethyl sulfoxide, the inclusion of explicit solvent molecules in the quantum mechanical calculations significantly improved the accuracy of the predicted chemical shifts.
The quantum mechanical calculations have also been used to validate the structural models derived from nuclear magnetic resonance experiments and molecular dynamics simulations [8] [9]. By comparing the calculated chemical shifts with experimental values, researchers can assess the quality of the proposed structures and identify potential areas for refinement. For this cyclic peptide, the excellent agreement between calculated and experimental chemical shifts provided strong support for the proposed β-turn-containing conformation.